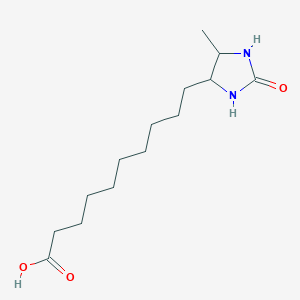
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone is a compound that features a cyclohexyl group attached to an ethanone moiety, which is further linked to an imidazole ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone typically involves the cyclization of amido-nitriles or the reaction of substituted amino compounds with imidazole derivatives . The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole moiety is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This coordination can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone can be compared with other imidazole-containing compounds such as:
Metronidazole: Known for its antimicrobial properties.
Omeprazole: Used as a proton pump inhibitor in the treatment of ulcers.
Clotrimazole: An antifungal agent.
What sets 1-Cyclohexyl-2-(1H-imidazol-1-yl)ethanone apart is its unique cyclohexyl group, which imparts different steric and electronic properties, potentially leading to novel applications and activities.
Properties
CAS No. |
89175-15-5 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-cyclohexyl-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H16N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
InChI Key |
SYXPKOYWADUKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


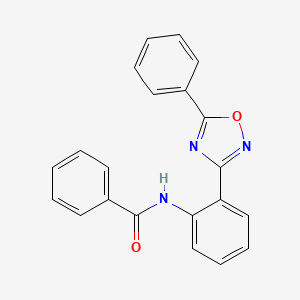
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
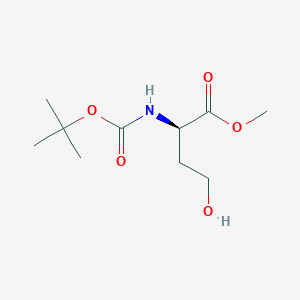
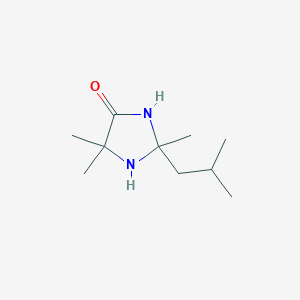
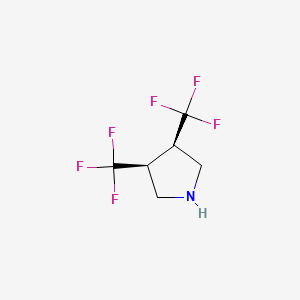
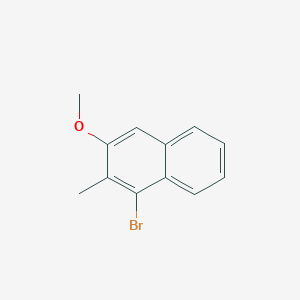
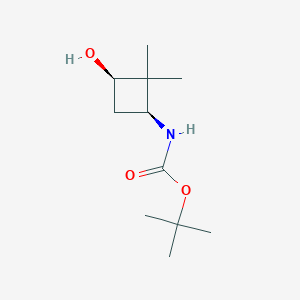

![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
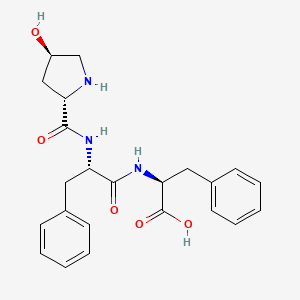
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
